![molecular formula C19H19ClN2O3S B5828233 METHYL 6-[2-CHLORO-5-(METHYLSULFANYL)BENZAMIDO]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE](/img/structure/B5828233.png)
METHYL 6-[2-CHLORO-5-(METHYLSULFANYL)BENZAMIDO]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-[2-chloro-5-(methylsulfanyl)benzamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate is a complex organic compound that features a quinoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[2-chloro-5-(methylsulfanyl)benzamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of 2-chloro-5-(methylsulfanyl)benzamide, which can be synthesized through the reaction of 2-chloro-5-nitrobenzoic acid with methyl mercaptan under reducing conditions . This intermediate is then coupled with a tetrahydroquinoline derivative under amide bond-forming conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
Methyl 6-[2-chloro-5-(methylsulfanyl)benzamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving quinoline derivatives.
作用机制
The mechanism of action of methyl 6-[2-chloro-5-(methylsulfanyl)benzamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
2-Chloro-5-(methylsulfanyl)benzamide: A precursor in the synthesis of the target compound.
Quinoline Derivatives: Compounds with similar core structures that may have different substituents.
Uniqueness
Methyl 6-[2-chloro-5-(methylsulfanyl)benzamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
属性
IUPAC Name |
methyl 6-[(2-chloro-5-methylsulfanylbenzoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-25-19(24)22-9-3-4-12-10-13(5-8-17(12)22)21-18(23)15-11-14(26-2)6-7-16(15)20/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDWWMKSFQRONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
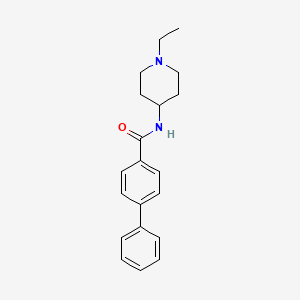
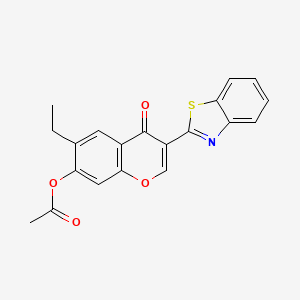

![N-[2-(hydroxymethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5828173.png)
![methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate](/img/structure/B5828179.png)
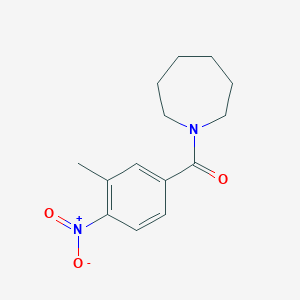
![N-[3-(N-{[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B5828193.png)
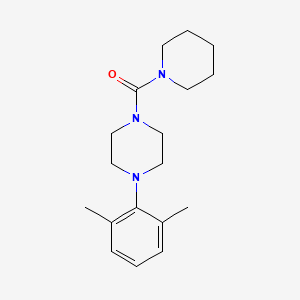
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5828200.png)
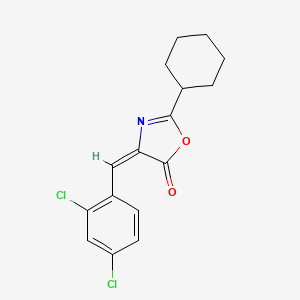
![8-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5828231.png)
![1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B5828237.png)
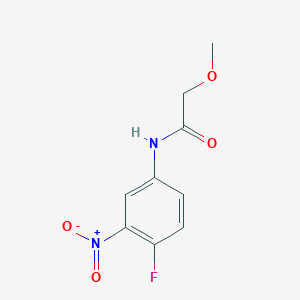
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5828249.png)
